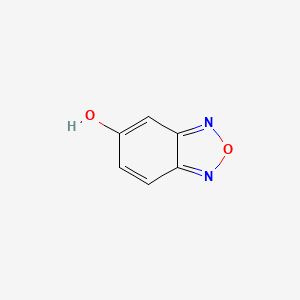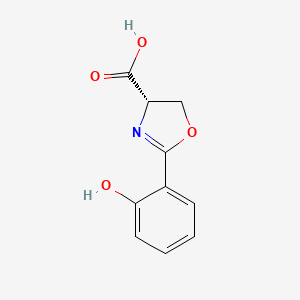
Ethyl (2Z)-2-azepan-2-ylidene-3-oxobutanoate
Descripción general
Descripción
Ethyl (2Z)-2-azepan-2-ylidene-3-oxobutanoate, also known as ethyl acetoacetate (EAA), is a compound belonging to the family of azepanones and is a versatile synthetic intermediate in organic synthesis. The compound is widely used in various scientific research applications due to its unique properties and reactivity.
Aplicaciones Científicas De Investigación
Synthesis and Condensation Reactions
Ethyl (2Z)-2-azepan-2-ylidene-3-oxobutanoate has been explored in various synthetic and condensation reactions. For instance, its derivative, Z(E)-ethyl 3-oxo-2-(4-phenyl-1,3-dithiolan-2-ylidene)butanoate, was prepared and underwent condensation reactions with arylaldehydes to yield products like (2Z(E),4E)-3-oxo-5-phenyl-2-(4-phenyl-1,3-dithiolan-2-ylidene)pent-4-enoic acid in good yield (Wang Yan-ru & Yuan Haifeng, 2007).
Versatility in Heterocycle Synthesis
This compound is a versatile intermediate for synthesizing a broad range of trifluoromethyl heterocycles. Utilizing rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, various trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines can be synthesized from the diazoketoester either directly or with minimal additional steps (Mark A. Honey et al., 2012).
Antimicrobial Activity
Ethyl (2Z)-2-azepan-2-ylidene-3-oxobutanoate derivatives have been synthesized and studied for their antimicrobial properties. For example, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate showed promising results in antimicrobial activity studies (Ajay Kumar Kariyappa et al., 2016).
Photoreactions and Stability Studies
Studies on the photoreactions of derivatives of this compound, such as 2-(dibenzylamino)ethyl 4-phenyl-3-oxobutanoate, have revealed insights into the stability and conformational flexibility of biradical intermediates, which are crucial in these photocyclizations (T. Hasegawa et al., 1990).
Structural Analysis and Characterization
Ethyl (2Z)-2-azepan-2-ylidene-3-oxobutanoate derivatives have been extensively characterized using techniques like NMR, mass spectra, and X-ray diffraction studies. These studies provide detailed insights into their molecular structure and properties (A. D. Kumar et al., 2016).
Propiedades
IUPAC Name |
ethyl (Z)-3-hydroxy-2-(3,4,5,6-tetrahydro-2H-azepin-7-yl)but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-3-16-12(15)11(9(2)14)10-7-5-4-6-8-13-10/h14H,3-8H2,1-2H3/b11-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKVSDJFSWENNA-LUAWRHEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)O)C1=NCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/C)\O)/C1=NCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2Z)-2-azepan-2-ylidene-3-oxobutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl N-{2-[2-(4-chlorophenyl)hydrazono]-3-oxobutanoyl}carbamate](/img/structure/B1418129.png)




![1H-pyrazolo[3,4-d]pyrimidine-1-propanoic acid, 4,5-dihydro-4-oxo-](/img/structure/B1418137.png)

![3-Hydroxy-1-phenyl-2-[[3-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one](/img/structure/B1418140.png)
![1,2,3,4,7,8,9,10-octahydro-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B1418142.png)
![2-hydroxy-4-oxo-N-(2-pyridinyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B1418144.png)

![8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol](/img/structure/B1418147.png)

![2-(Ethylsulfanyl)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol](/img/structure/B1418151.png)